N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide
Description
This compound is a structurally complex benzamide derivative featuring a thieno[3,4-c]pyrazol core substituted with a 4-chlorophenyl group at position 2 and a sulfone moiety (5,5-dioxo) on the fused thiophene ring. The sulfone group may enhance solubility and metabolic stability compared to thioether analogs.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6S/c1-29-17-8-12(9-18(30-2)19(17)31-3)21(26)23-20-15-10-32(27,28)11-16(15)24-25(20)14-6-4-13(22)5-7-14/h4-9H,10-11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXZYLUHKDDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the starting material.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a trimethoxybenzamide derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in studies to understand its interactions with biological systems and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target’s thieno[3,4-c]pyrazol core is distinct from the pyrimidinone (4i), pyrazol-3-one (4j), and 1,2,4-triazol () scaffolds. The fused thiophene-sulfone system in the target may confer unique electronic properties compared to the non-fused heterocycles in analogs. The sulfone group (5,5-dioxo) in the target contrasts with the thioxo group in 4j and the sulfanyl substituent in ’s triazole derivative. Sulfones generally exhibit higher oxidative stability and polarity .
However, its attachment as a benzamide in the target introduces conformational rigidity absent in the imine-linked triazole. Chlorophenyl groups are present in both the target and ’s compound but at different positions (2- vs. 4-substitution), which may influence steric interactions.
Synthetic Complexity: The target’s synthesis likely involves cyclization to form the thienopyrazol system, whereas analogs like 4i and 4j rely on tetrazole or coumarin coupling steps . ’s triazole derivative employs a simpler condensation approach .
Structural Analysis :
- Software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools for determining and illustrating molecular geometries, as inferred from their use in similar compounds .
Hypothetical Pharmacological Implications:
- The trimethoxyphenyl motif in the target and ’s compound is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs). The target’s benzamide group could mimic the cis-stilbene configuration of such inhibitors.
- The chlorophenyl group may enhance lipophilicity, improving membrane permeability relative to non-halogenated analogs.
Biological Activity
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides an in-depth overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 408.9 g/mol. The structure features a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a trimethoxybenzamide moiety. The presence of these functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Chlorination : Introduction of the chlorophenyl group.
- Oxidation : Formation of the dioxo moiety.
- Amidation : Coupling with trimethoxybenzoyl derivatives.
These reactions require precise control over conditions such as temperature and solvent choice to achieve high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the thieno[3,4-c]pyrazole class. For instance:
- Inhibition of Kinases : A related compound demonstrated low micromolar activity against AKT2/PKBβ kinase, which is implicated in glioma malignancy. This inhibition was associated with reduced growth in glioma cell lines and primary patient-derived neurospheres .
- Selectivity Towards Cancer Cells : The compound exhibited significant cytotoxicity against cancer cells while being relatively non-toxic to normal cells at comparable concentrations. This selectivity is crucial for minimizing side effects in therapeutic applications .
Anti-inflammatory Activity
Compounds similar to this compound have shown promising anti-inflammatory properties. The mechanism may involve modulation of inflammatory pathways and cytokine production.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of thieno[3,4-c]pyrazoles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
